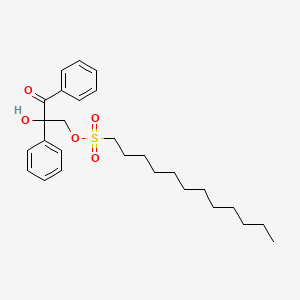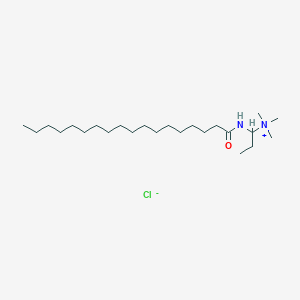
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate is an organic compound with the molecular formula C27H38O5S. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid with dodecane-1-sulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism by which 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate exerts its effects is largely dependent on its amphiphilic structure. This allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes or forming micelles. The molecular targets and pathways involved include interactions with lipid bilayers and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid
- Dodecane-1-sulfonic acid
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl sulfate
Uniqueness
What sets 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate apart from similar compounds is its unique combination of hydrophilic and hydrophobic properties, making it highly versatile in various applications. Its ability to form stable emulsions and interact with biological membranes is particularly noteworthy .
Eigenschaften
CAS-Nummer |
83029-01-0 |
|---|---|
Molekularformel |
C27H38O5S |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) dodecane-1-sulfonate |
InChI |
InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(30,31)32-23-27(29,25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,29H,2-10,17,22-23H2,1H3 |
InChI-Schlüssel |
ZEZODPVLSJPPGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















